Phaseollidin hydrate

Descripción general

Descripción

Phaseollidin hydrate is a naturally occurring compound belonging to the class of pterocarpans. It is a white crystalline solid that is soluble in water but relatively insoluble in ethanol. This compound is derived from the Phaseolus genus of the legume family and is known for its various biological activities, including antimicrobial, antiviral, antioxidant, antitumor, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phaseollidin hydrate can be synthesized through the hydration of phaseollidin. The enzyme phaseollidin hydratase, which is distinct from kievitone hydratase, catalyzes the hydration of the methylbutenyl side-chain of the isoflavonoid phytoalexin, phaseollidin . This reaction involves the addition of a water molecule to phaseollidin, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Phaseolus seeds. The seeds are ground into a powder and extracted using a solvent such as ethanol. The extract is then subjected to crystallization, filtration, and drying processes to obtain pure this compound .

Análisis De Reacciones Químicas

Types of Reactions: Phaseollidin hydrate undergoes various chemical reactions, including:

Hydrolysis: The enzyme phaseollidin hydratase catalyzes the hydrolysis of this compound to form phaseollidin and water.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrolysis: Catalyzed by phaseollidin hydratase under aqueous conditions.

Oxidation and Reduction: Typically involve oxidizing or reducing agents under controlled conditions.

Major Products:

Hydrolysis: Produces phaseollidin and water.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanisms

Phaseollidin hydrate is known for its role as a phytoalexin, a type of compound produced by plants in response to stress or pathogen attack. Its biochemical properties include:

- Antifungal Activity : Phaseollidin exhibits significant antifungal properties, particularly against pathogens like Fusarium solani, which can detoxify the compound through enzymatic processes .

- Enzymatic Transformation : Research indicates that phaseollidin can be metabolized by certain fungi, leading to the formation of metabolites like kievitone hydrate, showcasing its role in plant defense mechanisms .

Industrial Applications

The industrial relevance of this compound lies in its biocatalytic potential. Hydratases, enzymes that catalyze the addition of water to double bonds, can utilize phaseollidin as a substrate for various reactions.

- Biocatalysis : this compound can serve as a substrate for hydratases that facilitate the conversion of non-activated carbon-carbon double bonds into value-added products. This process is crucial for developing sustainable industrial applications .

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in the context of drug development.

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

- Potential Therapeutic Uses : The compound's ability to modulate biological pathways suggests potential therapeutic applications in treating infections or enhancing plant resistance to diseases .

Data Table: Summary of Applications

Case Study 1: Antifungal Activity

A study evaluated the effectiveness of phaseollidin against Fusarium solani, revealing that the compound can inhibit fungal growth and is metabolized by the pathogen. This interaction highlights its role in plant defense and potential agricultural applications.

Case Study 2: Biocatalytic Applications

Research on hydratases demonstrated the successful use of this compound as a substrate for enzymatic hydration reactions. The study showcased how phaseollidin could be transformed into valuable products through biocatalysis, indicating its industrial relevance.

Mecanismo De Acción

The mechanism of action of phaseollidin hydrate involves its role as a phytoalexin. It exerts its effects by targeting and disrupting the cellular processes of pathogens attacking the plant. The enzyme phaseollidin hydratase catalyzes the hydration of phaseollidin, which is involved in the detoxification of the antimicrobial phytoalexin produced by Phaseolus vulgaris .

Comparación Con Compuestos Similares

Phaseollidin hydrate is unique due to its specific structure and biological activities. Similar compounds include:

Phaseollidin: The parent compound of this compound.

Cristacarpin: Another pterocarpan with similar biological activities.

Orientanol A: A related compound with antimicrobial properties.

Phaseollin: A structurally similar compound with distinct biological activities.

These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound unique in its applications and properties.

Actividad Biológica

Phaseollidin hydrate is a notable compound derived from the plant Phaseolus vulgaris (common bean), recognized for its biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on pathogens, and potential applications in medicine.

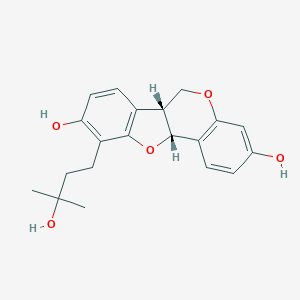

Chemical Structure and Properties

This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attacks. It is structurally related to other pterocarpans and exhibits a range of biological activities. The hydration form of phaseollidin has been shown to have lower antifungal activity compared to its non-hydrated counterpart, which raises questions about its efficacy in various applications .

Biological Activity

1. Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens, particularly fungi. Research indicates that it plays a role in plant defense mechanisms by inhibiting the growth of specific fungal species, including Fusarium solani, which is known to cause diseases in beans. The detoxification process of phaseollidin by pathogens involves hydration reactions that convert it into less toxic forms, thereby affecting its bioactivity .

2. Enzymatic Interaction

The interaction between phaseollidin and microbial enzymes is crucial for understanding its biological activity. Studies have identified specific hydratases that catalyze the conversion of phaseollidin into less toxic derivatives. For example, the enzyme kievitone hydratase (KHS) from Fusarium solani is responsible for this detoxification process, highlighting the complex dynamics between plant defense compounds and microbial pathogens .

Case Studies

Several studies have investigated the biological activities of this compound:

- Antifungal Activity : A study demonstrated that this compound has reduced antifungal activity compared to phaseollidin. This reduction suggests that while hydration may protect plants from certain pathogens, it could also diminish the compound's effectiveness as an antifungal agent .

- Detoxification Mechanism : Research indicated that Fusarium solani utilizes specific enzymes to detoxify phaseollidin through hydration, leading to the formation of hydroxy-kievitone, which is less harmful to the pathogen but also reduces the compound's antifungal properties .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

(6aR,11aR)-10-(3-hydroxy-3-methylbutyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSHIKBOZWMDTR-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCC1=C(C=CC2=C1O[C@@H]3[C@H]2COC4=C3C=CC(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.